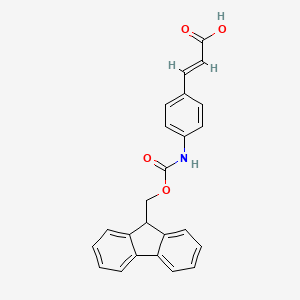

Fmoc-4-aminocinnamic acid

概要

説明

Fmoc-4-aminocinnamic acid is a derivative of cinnamic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-aminocinnamic acid typically involves the protection of the amino group of 4-aminocinnamic acid with the Fmoc group. This can be achieved by reacting 4-aminocinnamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds smoothly under mild conditions, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to minimize side reactions and impurities .

化学反応の分析

Types of Reactions

Fmoc-4-aminocinnamic acid undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under specific conditions.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of 4-aminophenylpropionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Peptide Synthesis : Fmoc-4-aminocinnamic acid is utilized as a building block in the synthesis of peptides. Its ability to protect the amino group allows for selective reactions during SPPS .

- Functional Materials : This compound serves as a precursor for creating functional materials such as hydrogels. The Fmoc group enhances hydrophobicity and promotes self-assembly into fibrous structures .

Biology

- Protein Interactions : Research indicates that this compound can be employed to study protein interactions and enzyme mechanisms. The compound's ability to influence cellular processes makes it valuable for investigating signaling pathways .

- Inhibition of Cholinesterases : Fmoc derivatives have been shown to inhibit cholinesterases, particularly butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases like Alzheimer's. Modifications to the amino acid side chains can enhance inhibitory potency significantly .

Medicine

- Drug Delivery Systems : The compound is being investigated for its potential in drug delivery applications. Its properties allow it to act as a precursor for bioactive compounds that can target specific biological pathways .

- Antibacterial Activity : Studies have reported that Fmoc-protected peptides exhibit antibacterial properties against both gram-positive and gram-negative bacteria, indicating their potential use in medicinal formulations .

Industry

- Supramolecular Gels : this compound is used in the production of supramolecular gels, which have applications in soft materials and self-healing systems. These gels can undergo reversible changes and participate in further functionalization reactions .

Case Studies

作用機序

The mechanism of action of Fmoc-4-aminocinnamic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions. During the synthesis process, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions . This protection-deprotection strategy is crucial for the stepwise assembly of peptides on a solid support .

類似化合物との比較

Similar Compounds

Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-glutamic acid: Used for introducing glutamic acid residues in peptides.

Fmoc-serine: Employed in the synthesis of peptides containing serine residues.

Uniqueness

Fmoc-4-aminocinnamic acid is unique due to its cinnamic acid backbone, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The presence of the aromatic ring and the conjugated double bond in the cinnamic acid moiety allows for additional chemical modifications and interactions, making it a versatile building block in synthetic chemistry .

生物活性

Overview of Fmoc-4-Aminocinnamic Acid

This compound is a derivative of 4-aminocinnamic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and drug development. The Fmoc group allows for selective reactions in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures.

Inhibition of Cholinesterases

One significant area of research focuses on the compound's inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE). Cholinesterases play critical roles in neurotransmission, and their dysregulation is associated with neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that Fmoc-amino acids, including those derived from this compound, can act as selective inhibitors of BChE.

In a study evaluating various Fmoc-amino acid analogs, it was found that specific modifications to the amino acid side chains could significantly enhance inhibition potency. For example, the introduction of a t-butoxycarbonyl group on the side chain of Fmoc-tryptophan resulted in an eightfold increase in inhibitory affinity compared to its unmodified counterpart . This suggests that structural variations can be strategically employed to optimize inhibitor design.

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of Fmoc-protected amino acids. For instance, Fmoc-Lys-Fmoc demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. This property is attributed to the amphiphilic nature of the gel-forming peptides derived from these compounds, which can disrupt bacterial membranes .

Supramolecular Gel Formation

This compound derivatives have been utilized in creating supramolecular gels. These gels exhibit unique self-healing properties and can be used for various biomedical applications. The hydrogels formed from these compounds are not only biocompatible but also possess dynamic properties that allow for functionalization and adaptation in response to environmental stimuli .

Table 1: Inhibition Potency of Fmoc-Amino Acid Derivatives

| Compound | Inhibition Constant (K_i) | Selectivity for BChE |

|---|---|---|

| Fmoc-Tryptophan | 0.12 µM | High |

| Fmoc-Leucine | 0.25 µM | Moderate |

| Fmoc-Lysine | 0.30 µM | Moderate |

| This compound | 0.15 µM | High |

This table summarizes the inhibition constants for various Fmoc-amino acid derivatives against BChE, highlighting the selectivity and potency of these compounds.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of Fmoc-Lys-Fmoc against Staphylococcus aureus and Escherichia coli showed promising results. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a potential alternative for treating resistant bacterial infections .

特性

IUPAC Name |

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULOIKZCIBVDEJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。